N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a pyrrolidine ring, and a phenylpropanoyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyrrolidine Ring: This step might involve the cyclization of an appropriate amine with a dihaloalkane.
Attachment of the Phenylpropanoyl Group: This can be done via Friedel-Crafts acylation using phenylpropanoic acid and a suitable acylating agent.
Final Coupling: The final step involves coupling the pyrazole and pyrrolidine intermediates with the phenylpropanoyl group under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide: shares similarities with other pyrazole and pyrrolidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C18H22N4O2/c1-14(23)20-16-11-19-22(12-16)17-9-10-21(13-17)18(24)8-7-15-5-3-2-4-6-15/h2-6,11-12,17H,7-10,13H2,1H3,(H,20,23) |
InChI Key |
ROAVVDYABZIVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.